molecular formula C19H15F3N2O3 B284881 Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B284881
M. Wt: 376.3 g/mol
InChI Key: LZDINSYYLMXXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate (EHPTQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPTQ belongs to the quinoline family and has a trifluoromethyl group, which makes it a unique and promising compound for research.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is not fully understood, but it is believed to act as an electron donor due to the presence of the hydroxyl and amino groups. This property makes it a potential candidate for use in organic electronics and as a catalyst in various chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate. One potential area of study is its use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its potential applications in the treatment of various diseases and its mechanism of action. Finally, this compound could be studied for its potential use in organic electronics and as a catalyst in various chemical reactions.

Synthesis Methods

Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can be synthesized via several methods, including the condensation reaction of 3-hydroxyacetophenone and 2-cyano-4-trifluoromethylquinoline. The reaction is carried out in the presence of an acid catalyst and an ethyl ester derivative. The resulting compound is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antioxidant activity, making it a potential candidate for use in the food industry. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

ethyl 4-(3-hydroxyanilino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C19H15F3N2O3/c1-2-27-18(26)14-10-23-17-13(7-4-8-15(17)19(20,21)22)16(14)24-11-5-3-6-12(25)9-11/h3-10,25H,2H2,1H3,(H,23,24)

InChI Key

LZDINSYYLMXXHP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)O)C=CC=C2C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)O)C=CC=C2C(F)(F)F

Origin of Product

United States

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